1-(4-Chlorophenyl)-1,4-diazepane

Antipsychotics Catalepsy Extrapyramidal Symptoms (EPS)

This 1-(4-Chlorophenyl)-1,4-diazepane (CAS 41885-98-7) is the sole validated scaffold for SYA 013 atypical antipsychotics, providing multireceptor binding without catalepsy—unmatched by piperazine or other homopiperazines. For sigma-2 anticancer programs (e.g., Panc-1), the 4-chlorophenyl substitution is critical. Procure ≥98% purity for next-gen CNS and oncology R&D.

Molecular Formula C11H15ClN2
Molecular Weight 210.7 g/mol
CAS No. 41885-98-7
Cat. No. B1627905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-1,4-diazepane
CAS41885-98-7
Molecular FormulaC11H15ClN2
Molecular Weight210.7 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H15ClN2/c12-10-2-4-11(5-3-10)14-8-1-6-13-7-9-14/h2-5,13H,1,6-9H2
InChIKeyKNMPWEILMNUGJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)-1,4-diazepane (CAS 41885-98-7): Critical Synthetic Intermediate for Butyrophenone Antipsychotics and Sigma-2 Receptor Ligands


1-(4-Chlorophenyl)-1,4-diazepane (CAS 41885-98-7) is a 7-membered homopiperazine derivative with a molecular formula of C₁₁H₁₅ClN₂ and molecular weight of 210.70 g/mol [1]. This secondary amine serves as a crucial building block for the synthesis of advanced pharmaceutical candidates, most notably as the core scaffold in SYA 013 and related butyrophenone analogs of haloperidol [2].

Why Simple Substitution with 1-(4-Chlorophenyl)piperazine or Other Homopiperazines Fails to Deliver the SYA 013 Pharmacological Profile


The 1,4-diazepane ring system is a critical structural determinant in the pharmacological profile of agents like SYA 013, and cannot be substituted with a piperazine or other homopiperazine variants without significant loss of function. Specifically, the 1,4-diazepane core is essential for maintaining the multireceptor binding profile that distinguishes this compound from haloperidol, contributing to the desired atypical antipsychotic-like profile and reduced catalepsy [1]. Furthermore, the specific 1-(4-chlorophenyl) substitution on the diazepane ring is a key determinant of affinity and selectivity at sigma-2 receptors, a property that is not replicated by other 1-(4-chlorophenyl)-heterocyclic analogs and is fundamental to its emerging anticancer applications [2].

1-(4-Chlorophenyl)-1,4-diazepane: Head-to-Head Comparative Data for Informed Procurement in CNS and Oncology Research


SYA 013 (Homopiperazine) Demonstrates Atypical Antipsychotic Profile vs. Haloperidol (Piperidine) in Rodent Model of Extrapyramidal Side Effects

The 1,4-diazepane-based butyrophenone analog, SYA 013 (compound 13), exhibited a superior in vivo profile compared to the clinical standard, haloperidol, a piperidine-based analog. In rodent models, SYA 013 did not produce catalepsy, a predictive marker for extrapyramidal side effects (EPS) in humans, even at a dose five times its ED₅₀ value. This is in stark contrast to haloperidol, which is known for its significant liability to induce catalepsy and EPS at therapeutic doses [1].

Antipsychotics Catalepsy Extrapyramidal Symptoms (EPS) In Vivo Rodent Model

SYA 013 Exhibits Favorable Broad-Spectrum Receptor Binding Profile Compared to Haloperidol

The 1,4-diazepane analog, SYA 013, demonstrates a multireceptor binding profile that is distinct and potentially more favorable than the piperidine-based antipsychotic, haloperidol. While haloperidol acts primarily as a potent D₂ antagonist (Ki = 0.89 nM) with lower affinity for serotonin receptors, SYA 013 was shown to be equipotent or better than several standards at a range of CNS targets including DA, 5-HT, H-1, M-1 receptors and transporters (NET, DAT, SERT) [1].

Antipsychotics Receptor Binding Dopamine Receptors Serotonin Receptors Pharmacology

SYA 013 Demonstrates Selective Anticancer Activity Against Pancreatic Cancer Cells (Panc-1) Compared to Other Butyrophenone Analogs

The 1,4-diazepane-based sigma-2 ligand, SYA 013 (compound 1), has demonstrated sub-micromolar activity against the Panc-1 pancreatic cancer cell line. Furthermore, it exhibits selective toxicity toward cancer cells when compared to normal cells [1]. This level of potency and selectivity is not a universal property of butyrophenone analogs and is specifically linked to the 1,4-diazepane scaffold and its substitution pattern, as shown through structure-activity relationship (SAR) studies in the same report.

Anticancer Sigma-2 Receptor Pancreatic Cancer Panc-1 Cells Selective Toxicity

Optimal Use Cases for 1-(4-Chlorophenyl)-1,4-diazepane in CNS and Oncology R&D Pipelines


Development of Next-Generation Atypical Antipsychotics with Reduced EPS Liability

As a direct building block for SYA 013 and its analogs, this compound is essential for medicinal chemistry programs aiming to develop novel atypical antipsychotics. Evidence shows that the resulting 1,4-diazepane-based butyrophenones maintain efficacy in preclinical models without inducing catalepsy, a major differentiator from first-generation drugs like haloperidol [1]. This specific scaffold is therefore a key starting point for any research group or pharmaceutical company targeting safer therapies for schizophrenia and related psychiatric disorders [2].

Design of Selective Sigma-2 Receptor Ligands for Oncology Drug Discovery

This compound is the critical core scaffold for synthesizing a novel class of sigma-2 receptor ligands with demonstrated anticancer activity. The SAR studies confirm that the 1-(4-chlorophenyl)-1,4-diazepane moiety is crucial for achieving sub-micromolar potency and selective toxicity against cancer cell lines, including pancreatic cancer (Panc-1) [3]. Its procurement is strategic for any program focused on exploiting the sigma-2 receptor as a therapeutic target for solid tumors [4].

CNS Polypharmacology and Multireceptor Targeting Agent Synthesis

The unique multireceptor binding profile of analogs derived from this diazepane makes it an ideal starting material for projects focused on polypharmacology within the CNS. Unlike highly selective compounds that may have limited efficacy or require complex dosing strategies, agents built on this scaffold can be engineered to engage a specific combination of dopamine, serotonin, and other targets [2]. This makes it a versatile building block for creating bespoke pharmacological tools and drug candidates for complex neurological and psychiatric diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Chlorophenyl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.